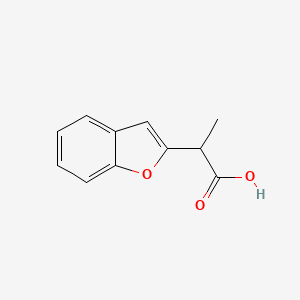2-(1-Benzofuran-2-yl)propanoic acid
CAS No.: 1249571-02-5
Cat. No.: VC8407943
Molecular Formula: C11H10O3
Molecular Weight: 190.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1249571-02-5 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 190.19 g/mol |
| IUPAC Name | 2-(1-benzofuran-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H10O3/c1-7(11(12)13)10-6-8-4-2-3-5-9(8)14-10/h2-7H,1H3,(H,12,13) |
| Standard InChI Key | LTVQXCJIJREDGA-UHFFFAOYSA-N |
| SMILES | CC(C1=CC2=CC=CC=C2O1)C(=O)O |
| Canonical SMILES | CC(C1=CC2=CC=CC=C2O1)C(=O)O |
Introduction
Structural and Molecular Characteristics
2-(1-Benzofuran-2-yl)propanoic acid (IUPAC name: 2-(2-benzofuran-1-yl)propanoic acid) is an aromatic carboxylic acid with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.19 g/mol . Its structure comprises a benzofuran ring system—a fused bicyclic framework of benzene and furan—linked to a propanoic acid side chain. The compound’s stereoelectronic properties are influenced by the electron-rich benzofuran moiety and the carboxylic acid’s acidity (pKa ≈ 4.5–5.0), enabling diverse reactivity in synthetic applications .
Key identifiers include:
The benzofuran ring’s planarity and the carboxylic acid’s hydrogen-bonding capacity contribute to its crystalline packing behavior, as evidenced by X-ray diffraction studies of analogous compounds .
Synthesis and Manufacturing Processes
The synthesis of 2-(1-benzofuran-2-yl)propanoic acid typically involves multi-step protocols leveraging coupling reactions and functional group transformations. A representative pathway, adapted from pharmaceutical intermediate synthesis, includes:
-
Benzofuran Ring Construction: Cyclization of o-hydroxyacetophenone derivatives under acidic conditions forms the benzofuran core .
-
Side-Chain Introduction: Alkylation or Friedel-Crafts acylation attaches the propanoic acid moiety to the benzofuran C2 position.
-
Carboxylic Acid Formation: Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) yields the final product .
Recent patents describe optimized routes using coupling agents like HATU or EDCI, with yields exceeding 70% under inert atmospheres . Solvent systems such as dichloromethane or tetrahydrofuran are preferred for their compatibility with acid-sensitive intermediates .
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application:
The low aqueous solubility necessitates formulation strategies like salt formation (e.g., sodium or hydrochloride salts) for biomedical applications.
Biological Activity and Pharmaceutical Relevance
While direct biological data for 2-(1-benzofuran-2-yl)propanoic acid remain limited, structural analogs exhibit notable activities:
-
Anti-inflammatory Effects: Benzofuran-carboxylic acid derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene synthesis .
-
Antimicrobial Properties: Substituted benzofurans demonstrate bacteriostatic activity against Gram-positive pathogens (MIC: 8–32 µg/mL).
The compound serves as a key intermediate in synthesizing Lifitegrast, a FDA-approved drug for dry eye disease. Patent WO2019043724A1 details its role in constructing Lifitegrast’s tetrahydroisoquinoline-carboxamide scaffold .
Derivatives and Structural Modifications
Functionalization of the benzofuran or propanoic acid groups expands therapeutic potential:
2-Amino-3-(1-benzofuran-2-yl)propanoic Acid Hydrochloride
This derivative (CAS 206353-28-8) introduces an amino group, enhancing water solubility and enabling peptide conjugation. Its hydrochloride salt form is critical for crystallinity and bioavailability in preclinical studies.
Sulfonamide and Carbonyl Derivatives
Patent-protected variants, such as (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(5-methylsulfonylpyridin-3-yl)propanoic acid (PubChem CID 57739821), highlight the parent compound’s versatility in drug design .
Analytical Characterization Techniques
Advanced spectroscopic and chromatographic methods ensure purity and structural fidelity:
-
NMR Spectroscopy: ¹H NMR (DMSO-d₆, 400 MHz): δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.45–7.30 (m, 3H, ArH), 6.75 (s, 1H, furan-H), 3.20 (q, J = 7.2 Hz, 1H, CH), 1.50 (d, J = 7.2 Hz, 3H, CH₃) .
-
HPLC: Reverse-phase C18 column (UV detection at 254 nm) confirms >98% purity .
Current Research and Future Prospects
Ongoing studies focus on:
-
Polymer Chemistry: Incorporating benzofuran-propanoic acid units into biodegradable polymers for controlled drug delivery .
-
Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .
The compound’s role in synthesizing next-generation small-molecule therapeutics positions it as a cornerstone of medicinal chemistry innovation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume